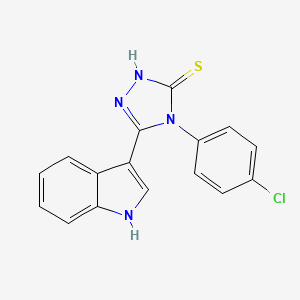

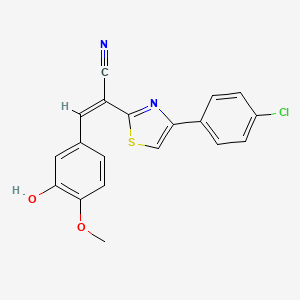

2-(4-(4-(tert-butyl)benzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(4-(tert-butyl)benzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as TAK-915 and belongs to the class of tetrazole-based compounds. TAK-915 has shown promising results in various preclinical studies and has the potential to be used in the treatment of various neurological disorders.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-(4-(4-(tert-butyl)benzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide, a compound with a complex molecular structure, is an example of a chemical entity that can be utilized in various synthetic organic chemistry applications. For instance, tert-butyl phenylazocarboxylates, which share a similar structural motif with the compound , are versatile building blocks. They can undergo nucleophilic substitutions of the benzene ring with aromatic amines and alcohols under mild conditions, leading to azocarboxamides through the attack of aliphatic amines. Furthermore, the benzene ring can be modified via radical reactions, allowing for oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling. These processes are facilitated by the tert-butyloxycarbonylazo group, which enables the generation of aryl radicals at either elevated temperatures or under acidic conditions (Jasch, Höfling, & Heinrich, 2012).

Polymer Synthesis

Another significant application lies in the synthesis of polymers. For example, 4-tert-butylcatechol, closely related to the functional groups in our compound, has been used to synthesize polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides, derived from bis(ether-carboxylic acid) or bis(ether amine), exhibit high thermal stability, good solubility in various polar solvents, and the ability to form transparent, flexible, and tough films. Their thermal stability is marked by glass transition temperatures mostly above 200°C and 10% weight loss temperatures in excess of 480°C in nitrogen or in air (Hsiao, Yang, & Chen, 2000).

Medicinal Chemistry

In the domain of medicinal chemistry, similar structures have been explored for their potential as bioactive compounds. For instance, pyrazole amide derivatives, which share structural similarities with the compound of interest, have been designed and synthesized based on their conformational alignment with active sites of biological targets. Preliminary bioassays of these derivatives have shown promising insecticidal activity against agricultural pests, highlighting their potential utility in developing novel agrochemical agents (Deng et al., 2016).

Electrochromic Materials

Furthermore, compounds with tert-butyl groups and amide functionalities have been investigated for their electrochromic properties. Polyamides with pendent carbazole groups, synthesized from compounds possessing these functional groups, show promising electrochromic behavior. These materials not only possess high thermal stability but also demonstrate well-defined and reversible redox couples upon electrochemical oxidation. Such properties make them suitable for applications in smart windows, displays, and other electronic devices (Hsiao et al., 2013).

Propriétés

IUPAC Name |

2-[4-[(4-tert-butylbenzoyl)amino]phenyl]-N-cyclopentyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2/c1-24(2,3)17-10-8-16(9-11-17)22(31)25-19-12-14-20(15-13-19)30-28-21(27-29-30)23(32)26-18-6-4-5-7-18/h8-15,18H,4-7H2,1-3H3,(H,25,31)(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGMEOZDJWNPIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2941450.png)

![Methyl 2-(4-(benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2941452.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2941456.png)

![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2941457.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide](/img/structure/B2941461.png)

![(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2941468.png)

![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2941469.png)